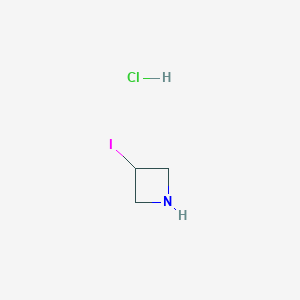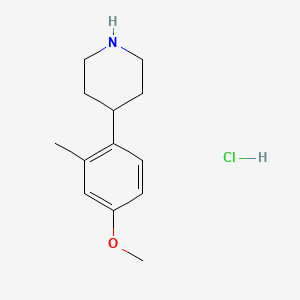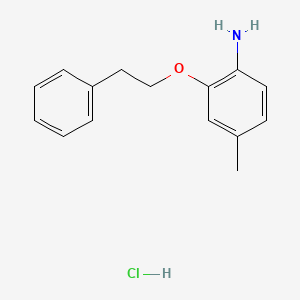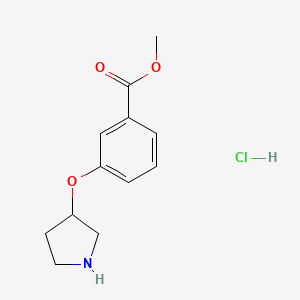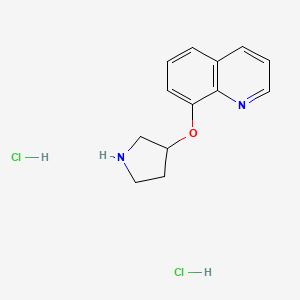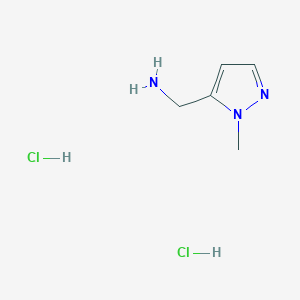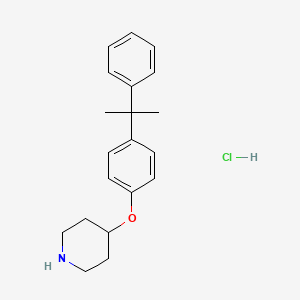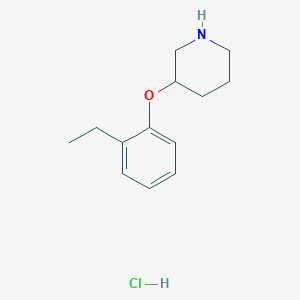![molecular formula C15H18ClNO B1391298 {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185303-99-4](/img/structure/B1391298.png)
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
説明
“{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is a biochemical used for proteomics research . It is a derivative of 4-Methoxyphenethylamine, which inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Synthesis Analysis
The synthesis of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” involves several steps. One method involves the use of 4-Methoxyphenethylamine as a precursor for the synthesis of other organic compounds by the alkylation reaction . The combined ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure .Molecular Structure Analysis
The molecular formula of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is C15H17NO•HCl . Unfortunately, the exact molecular structure could not be retrieved from the search results.Chemical Reactions Analysis
4-Methoxyphenethylamine, a component of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride”, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It is also involved in the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical And Chemical Properties Analysis
The molecular weight of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is 263.76 . More detailed physical and chemical properties could not be retrieved from the search results.科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research as a biochemical agent . Its properties facilitate the study of protein expression, modification, and interaction, which are crucial for understanding cellular processes and disease mechanisms.
Organic Synthesis
In organic chemistry, it serves as a building block for synthesizing complex organic compounds. Its phenylamine structure is valuable for constructing pharmacologically active molecules and other organic materials .
Biochemical Studies
It’s used in biochemistry for the study of enzyme reactions, particularly those involving monoamine oxidase, which is significant in neurochemical research .
Pharmacology
Pharmacological studies utilize this compound to explore its potential as a precursor in drug synthesis. Its structure is relevant for the development of drugs targeting neurological pathways .
Analytical Chemistry
Analytical chemists employ this compound in method development for detecting and quantifying biochemicals, which is essential for quality control and research in various scientific domains .
Materials Science
In materials science, this compound can be involved in the synthesis of new polymeric materials, contributing to the development of innovative materials with potential industrial applications .
Environmental Science
Environmental scientists might explore the use of this compound in the degradation of environmental pollutants or in the synthesis of environmentally friendly materials .
Industrial Processes
It may find applications in industrial processes as an intermediate in the synthesis of dyes, resins, or other industrial chemicals, aiding in the development of products with improved performance characteristics .
Safety and Hazards
作用機序
Target of Action
It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride might also interact with monoamine oxidase or similar enzymes.
Mode of Action
Based on the known action of 4-methoxyphenethylamine, it can be hypothesized that this compound might interact with its targets (potentially monoamine oxidase) and inhibit their activity . This inhibition could result in decreased deamination of monoamines, leading to an increase in the levels of these neurotransmitters.
特性
IUPAC Name |
4-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12;/h2-4,7-11H,5-6,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMJKXPCUKBUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185303-99-4 | |
| Record name | Benzenamine, 4-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
